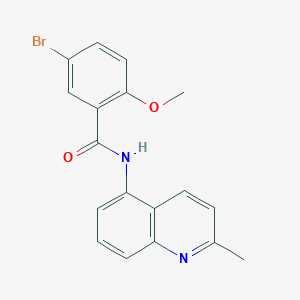
5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide, also known as BMQ, is a chemical compound that belongs to the class of quinoline derivatives. It is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which has been shown to have significant implications in various biological processes. In
Wirkmechanismus
The mechanism of action of 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide involves the inhibition of PARP, which is an enzyme involved in DNA repair. By inhibiting PARP, 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide prevents the repair of DNA damage, leading to the accumulation of DNA damage and ultimately cell death. This mechanism of action has been shown to be particularly effective in cancer cells, which have a higher rate of DNA damage and repair.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide has been shown to have significant biochemical and physiological effects in various biological systems. It has been shown to induce cell death in cancer cells, reduce inflammation in various tissues, and protect against oxidative stress in the brain. Additionally, 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide has been shown to have minimal toxicity and is well-tolerated in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide has several advantages for lab experiments, including its potent activity against PARP, its low toxicity, and its ability to induce cell death in cancer cells. However, one limitation of 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide research. One area of research is the development of more potent and selective PARP inhibitors based on the structure of 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide. Another area of research is the investigation of 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide's potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to investigate the safety and efficacy of 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide in human clinical trials.
Synthesemethoden
5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide can be synthesized via a multistep process involving the reaction of 2-methylquinoline-5-carboxylic acid with thionyl chloride, which is then reacted with 5-bromo-2-methoxyaniline to form the corresponding amide. The amide is then subjected to a cyclization reaction to form 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have potent anticancer effects by inhibiting PARP, which is an enzyme involved in DNA repair. 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide has also been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. Additionally, 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Molekularformel |
C18H15BrN2O2 |
|---|---|
Molekulargewicht |
371.2 g/mol |
IUPAC-Name |
5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide |
InChI |
InChI=1S/C18H15BrN2O2/c1-11-6-8-13-15(20-11)4-3-5-16(13)21-18(22)14-10-12(19)7-9-17(14)23-2/h3-10H,1-2H3,(H,21,22) |
InChI-Schlüssel |
PIAMUGQKBNLRQX-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=C(C=CC(=C3)Br)OC |
Kanonische SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=C(C=CC(=C3)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-{[(3-methylphenoxy)acetyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B277938.png)
![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B277940.png)
![3,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B277942.png)
![2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B277944.png)

![4-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B277952.png)
![Methyl 5-({[(2-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate](/img/structure/B277957.png)
![Ethyl 3-[(3-methoxy-2-naphthoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B277958.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B277965.png)
![Methyl 3-[(4-chloro-3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B277967.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide](/img/structure/B277968.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide](/img/structure/B277969.png)
![2-(4-ethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B277971.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-naphthamide](/img/structure/B277972.png)